molecular formula C6H13O9P B3062534 Glucose 6-phosphate CAS No. 299-31-0

Glucose 6-phosphate

Cat. No.: B3062534
CAS No.: 299-31-0
M. Wt: 260.14 g/mol
InChI Key: NBSCHQHZLSJFNQ-GASJEMHNSA-N
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Description

Glucose-6-Phosphate is a glucose sugar phosphorylated at the hydroxy group on carbon 6. This compound plays a crucial role in cellular metabolism, acting as an intermediate in several metabolic pathways, including glycolysis and the pentose phosphate pathway . It is commonly found in cells, where it is involved in energy production and storage.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucose-6-Phosphate is synthesized within cells through the phosphorylation of glucose on the sixth carbon. This reaction is catalyzed by the enzyme hexokinase in most cells and by glucokinase in liver cells . The reaction consumes one equivalent of adenosine triphosphate (ATP) and produces adenosine diphosphate (ADP) as a byproduct .

Industrial Production Methods: Industrial production of Glucose-6-Phosphate can be achieved through enzymatic biosynthesis. One method involves the use of Escherichia coli glucokinase and Saccharomyces cerevisiae hexokinase for the phosphorylation reaction, coupled with Pseudomonas aeruginosa polyphosphate kinase 2 for ATP regeneration . This process can achieve high conversion rates and yields of Glucose-6-Phosphate.

Comparison with Similar Compounds

Uniqueness: Glucose-6-Phosphate is unique due to its central role in multiple metabolic pathways, including glycolysis and the pentose phosphate pathway. Its ability to be converted into various other compounds makes it a versatile and essential metabolite in cellular metabolism .

Properties

CAS No.

299-31-0

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1

InChI Key

NBSCHQHZLSJFNQ-GASJEMHNSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O

Key on ui other cas no.

56-73-5

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucose 6-phosphate
Reactant of Route 2
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Glucose 6-phosphate
Reactant of Route 3
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Glucose 6-phosphate
Reactant of Route 4
Reactant of Route 4
Glucose 6-phosphate
Reactant of Route 5
Glucose 6-phosphate
Reactant of Route 6
Glucose 6-phosphate

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